molecular formula C63H83N17O14 B1632629 Kisspeptin-10 CAS No. 374675-21-5

Kisspeptin-10

Cat. No.: B1632629
CAS No.: 374675-21-5
M. Wt: 1302.4 g/mol
InChI Key: RITKWYDZSSQNJI-INXYWQKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kisspeptin-10 is a 10-amino acid peptide (Tyr–Asn–Trp–Asn–Ser–Phe–Gly–Leu–Arg–Phe–NH₂) derived from the proteolytic cleavage of the precursor protein encoded by the KISS1 gene . It shares the C-terminal RF-amide motif with longer isoforms like kisspeptin-54, which contains 54 amino acids . This compound binds to the G-protein-coupled receptor GPR54 (KISS1R), activating intracellular signaling pathways such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK), which regulate gonadotropin-releasing hormone (GnRH) secretion and downstream reproductive functions .

While this compound exhibits intrinsic bioactivity comparable to longer isoforms, its shorter half-life (4 minutes in vivo vs. 27.6 minutes for kisspeptin-54) and rapid onset of action make it distinct in pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kisspeptin-10 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Degradation and Metabolism

KP-10 undergoes rapid enzymatic degradation in plasma, with a half-life of ~4 minutes in mice . Protease inhibitors can enhance recovery rates (e.g., nearly quantitative recovery at high inhibitor concentrations) . LC-MS/MS analysis reveals primary degradation products via cleavage at peptide bonds, with key ion transitions at m/z 651.9 → 277.8 for KP-10 .

Degradation Pathways :

ConditionRecovery RateKey Observations
Plasma incubation15–30 minRapid proteolytic cleavage, esp. at Arg-Phe bond
Protease inhibitorsUp to 100%Inhibition of aminopeptidases and endopeptidases

Receptor Binding and Bioactivity

KP-10 binds to KISS1R with high affinity, though its peripheral efficacy is limited by rapid clearance . Critical residues for receptor interaction include:

Amino Acid PositionRole in Bioactivity
Phe⁶Hydrophobic pocket binding
Arg⁹Charge interaction
Phe¹⁰Receptor activation

Substitutions (e.g., Phe⁶ → Trp) enhance activity by improving stability or receptor interactions . KP-10 directly depolarizes GnRH neurons via KISS1R activation but requires BBB penetration for sustained effects .

Pharmacokinetics

ParameterKP-10KP-54
Half-life (plasma)~4 min~32 min
BBB penetrationLimitedEfficient
Sustained LH releaseTransientProlonged

KP-10’s short half-life necessitates frequent dosing, but even repeated injections fail to match KP-54’s sustained LH secretion .

Non-Reproductive Chemical Actions

KP-10 modulates collagen synthesis in cardiac fibroblasts via FAK phosphorylation, increasing procollagen I and III levels . It also regulates ovarian granulosa cell progesterone synthesis by downregulating miR-1246, which targets StAR expression .

Experimental Analysis Techniques

LC-MS/MS quantification uses MRM transitions:

  • KP-10 : m/z 651.9 → 277.8 (collision energy 23%)

  • Internal standard (SP) : m/z 674.5 → 253.8 (collision energy 25%) .

Tandem MS fragmentation confirms the peptide sequence via b/y-ion series .

Chemical Modifications for Enhanced Stability

N-terminal acetylation and amino acid substitutions (e.g., Phe⁶ → Trp) improve bioactivity and half-life . These modifications are critical for therapeutic applications to overcome KP-10’s rapid clearance .

Scientific Research Applications

Hormonal Regulation and Reproductive Health

Kp-10 is a potent stimulator of luteinizing hormone (LH) secretion, playing a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Stimulation of LH Secretion

Research indicates that Kp-10 effectively induces LH release in both men and women. A study demonstrated that intravenous administration of Kp-10 resulted in a rapid increase in LH levels, with peak concentrations observed within 30 to 45 minutes post-injection. The maximum LH stimulation was achieved with a 1 μg/kg bolus dose, showing a clear dose-dependent response . Continuous infusion of Kp-10 has also been shown to sustain elevated LH concentrations over extended periods, highlighting its potential for clinical applications in managing reproductive disorders .

Effects on Testosterone Levels

Kp-10 not only stimulates LH but also influences testosterone levels. In studies involving continuous infusion, Kp-10 increased testosterone levels alongside LH pulse frequency and size, suggesting its utility in treating conditions related to low testosterone .

Predictive Role in Fetal Development

Recent studies have explored the role of Kp-10 as a biomarker for fetal growth restriction (FGR) in pregnancies complicated by preeclampsia (PE).

Case Study Findings

A study evaluating serum levels of Kp-10 found significant differences between healthy controls and patients with early-onset and late-onset PE-FGR cases. The odds ratios indicated that higher serum levels of Kp-10 were associated with increased risk for FGR, thus positioning Kp-10 as a potential predictive biomarker for monitoring fetal health .

GroupsOdds Ratio95% CIp-value
Controls3.041.37–4.7650.0001
Early-onset PE-FGR2.181.06–4.080.0001
Late-onset PE-FGRReference

Treatment of Reproductive Disorders

The kisspeptin system shows promise for treating various reproductive disorders, including hypogonadism and infertility. Kp-10's ability to stimulate gonadotropin release makes it a candidate for therapeutic interventions aimed at restoring normal reproductive function .

Angiogenesis Inhibition

Kp-10 has also been investigated for its anti-angiogenic properties, particularly in placental tissues. Studies indicate that Kp-10 can inhibit new vessel sprouting from placental arteries, which may have implications for managing conditions like PE where abnormal angiogenesis is a factor .

Future Directions and Research Needs

While the current findings on Kp-10 are promising, further research is necessary to fully elucidate its mechanisms and broaden its applications:

  • Longitudinal Studies: More extensive longitudinal studies are needed to confirm the predictive value of Kp-10 in fetal development.
  • Clinical Trials: Randomized clinical trials should be conducted to evaluate the efficacy of Kp-10 in therapeutic settings for reproductive health.
  • Mechanistic Studies: Further mechanistic studies are essential to understand how Kp-10 interacts with various biological pathways involved in reproduction and angiogenesis.

Mechanism of Action

Kisspeptin-10 exerts its effects by binding to the G-protein coupled receptor GPR54, also known as Kiss1R. This binding initiates a cascade of hormonal releases, including the stimulation of gonadotropin-releasing hormone (GnRH) from the hypothalamus. GnRH then triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for reproductive function .

Comparison with Similar Compounds

Kisspeptin-10 vs. Kisspeptin-54

Parameter This compound Kisspeptin-54 References
Structure 10-amino acid C-terminal fragment 54-amino acid full-length peptide
Half-Life 4 minutes (in vivo); 55 seconds (in vitro) 27.6 minutes (in vivo)
Bioactivity Potent GnRH stimulation at nanomolar doses Similar potency but slower onset
Therapeutic Potential Agonists/antagonists easier to synthesize Longer duration but higher production costs
Species-Specific Effects Anorexigenic in mice; orexigenic in rats Limited data on appetite modulation

Key Findings :

  • This compound and -54 induce comparable gonadotropin release in humans, but GnRH is more potent than both .
  • This compound’s short half-life limits sustained effects, whereas kisspeptin-54’s stability supports subcutaneous administration .

This compound vs. GnRH

Parameter This compound GnRH References
Mechanism Indirect via GnRH neurons Direct pituitary action
LH Secretion Pulsatile, dose-dependent Rapid, higher peak levels
Therapeutic Use Experimental for infertility Clinically established for IVF
Tachyphylaxis Risk Observed in primates at high doses Rare with pulsatile administration

Key Findings :

  • In goats, GnRH produces higher peak LH levels than equimolar this compound .
  • This compound avoids direct pituitary desensitization, a limitation of GnRH therapy .

This compound vs. Neurokinin B (NKB)

Parameter This compound Neurokinin B (NKB) References
Receptor KISS1R (GPR54) NK3R
Role in Reproduction Primary GnRH stimulation Modulates kisspeptin neurons
Interaction Co-localizes with NKB in KNDy neurons Synergistic with kisspeptin for LH pulsatility
Pathological Links Mutations cause hypogonadism Overactivity linked to polycystic ovary syndrome

Key Findings :

  • NK3R antagonism reduces LH pulsatility but preserves this compound’s acute effects, suggesting independent pathways .
  • NKB and this compound co-regulate GnRH secretion in a sex-steroid-dependent manner .

Key Findings :

  • Kisspeptin-E lacks the C-terminal residues critical for KISS1R activation, limiting its reproductive role .

Metabolic and Cardiovascular Comparisons

Metabolic Effects

  • This compound alters serum metabolites in rats, enriching pathways like lipid metabolism, amino acid metabolism, and arachidonic acid metabolism, which are linked to cardiac hypertrophy and inflammation .
  • Kisspeptin-54: Limited data on metabolic modulation, though longer isoforms may have prolonged effects on energy balance .

Cardiac Effects

  • This compound increases collagen deposition in cardiac fibroblasts via focal adhesion kinase (FAK), promoting fibrosis .

Clinical and Therapeutic Implications

  • Reproduction : this compound’s rapid action suits acute LH stimulation, while kisspeptin-54 is better for sustained therapy .
  • Metabolic Disorders : this compound’s dual role in oxidative stress (protective) and arachidonic acid accumulation (risky) warrants caution in cardiovascular applications .
  • Appetite Modulation : Species-specific effects (e.g., orexigenic in rats via NPY upregulation) complicate translational applications .

Biological Activity

Kisspeptin-10 (KP-10) is a decapeptide derived from the KISS1 gene and plays a crucial role in the regulation of the reproductive axis. It acts primarily by stimulating the release of gonadotropin-releasing hormone (GnRH), which subsequently triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This cascade is fundamental for normal reproductive function, including puberty onset and fertility.

This compound functions through its receptor, KISS1R (also known as GPR54), which is a G protein-coupled receptor. Activation of KISS1R by KP-10 leads to increased intracellular calcium levels and activation of signaling pathways that stimulate GnRH neurons in the hypothalamus.

Stimulation of Gonadotropin Secretion

Research has consistently shown that KP-10 is a potent stimulator of LH secretion. A study demonstrated that intravenous administration of KP-10 resulted in a significant, dose-dependent increase in serum LH levels in both animal models and human subjects.

Table 1: Dose-Response Effects of this compound on LH Secretion

Dose (μg/kg)LH Level (IU/L)Time to Peak (min)Significance
112.4 ± 1.730P < 0.05
313.6 ± 1.730P < 0.05
4 (infusion)20.9 ± 4.9SustainedP < 0.05

This table summarizes findings from various studies indicating that KP-10 administration leads to increased LH levels, with peak concentrations observed shortly after administration.

Electrophysiological Effects

This compound also influences the electrophysiological activity of GnRH neurons. In studies involving ovariectomized rats, KP-10 administration resulted in enhanced electrical activity in hypothalamic regions associated with GnRH release, indicating its role in modulating GnRH pulse generator activity .

This compound in Reproductive Disorders

This compound has been investigated for its potential therapeutic applications in reproductive disorders such as hypogonadotropic hypogonadism and delayed puberty. In clinical trials, KP-10 has been shown to effectively stimulate gonadotropin release in individuals with these conditions .

This compound and Fetal Growth Restriction

Recent studies have suggested that serum levels of KP-10 may serve as a biomarker for fetal growth restriction (FGR). In a cohort study, significantly lower levels of KP-10 were found in patients with late-onset FGR compared to healthy controls, indicating its potential role in fetal development monitoring .

Table 2: Serum this compound Levels in FGR Cases vs Controls

GroupSerum this compound Level (ng/mL)Odds Ratiop-value
Healthy ControlsHigh--
Early-Onset PE-FGRLow2.180.0001
Late-Onset PE-FGRReference--

This data highlights the potential diagnostic value of KP-10 in assessing fetal health during pregnancy.

Cardiovascular Effects

Emerging research indicates that this compound may also play a role in cardiovascular health by influencing collagen metabolism in cardiac fibroblasts. Studies have shown that KP-10 increases collagen content, which could have implications for cardiac remodeling and repair processes .

Tumor Suppression

This compound has been identified as a metastasis suppressor in certain cancer models, particularly melanoma. It inhibits angiogenesis by reducing endothelial cell migration and invasion, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the primary physiological roles of Kisspeptin-10 in reproductive endocrinology, and what experimental models are used to study its effects?

this compound regulates gonadotropin-releasing hormone (GnRH) secretion, impacting puberty and reproductive function. Standard models include in vivo rodent studies (e.g., measuring LH/FSH responses) and in vitro hypothalamic explant assays . For human studies, protocols often involve controlled hormone administration (e.g., estrogen priming) to assess dose-dependent gonadotropin responses .

Q. What standardized protocols exist for quantifying this compound in biological samples, and how can matrix effects be minimized?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Using protease inhibitors (e.g., EDTA, PMSF) to prevent enzymatic degradation in plasma .
  • Optimizing collision-induced dissociation (CID) parameters (e.g., 23% relative energy for this compound) to enhance detection sensitivity .
  • Employing gradient elution to separate this compound from plasma interferents, improving signal-to-noise ratios by 33.4% .

Advanced Research Questions

Q. How do estrogen levels modulate this compound’s efficacy in stimulating gonadotropin release, and what methodological considerations are critical when designing studies across different hormonal states?

Estrogen enhances this compound’s effect on GnRH neurons via positive feedback. In postmenopausal women, hypertrophied hypothalamic Kisspeptin neurons show maximal baseline activity, rendering exogenous this compound ineffective . Methodological recommendations:

  • Stratify participants by hormonal status (e.g., follicular phase vs. menopause) and measure serum estradiol pre-trial .
  • Use NK3R antagonists to isolate this compound’s pathway interactions .
  • For animal models, simulate hypoestrogenic states via ovariectomy with/without hormone replacement .

Q. What molecular mechanisms explain this compound’s cardiac effects observed in rodent models, and how can transcriptomic and metabolomic approaches elucidate these pathways?

this compound alters myocardial histomorphology (e.g., fibrosis) and upregulates genes like ITGB8 and HIF1-α, linked to cardiac hypoxia . Methodologies include:

  • GC/TOF-MS metabolomics : Identify serum metabolites (e.g., amino acids, organic acids) perturbed by this compound .
  • Gene chip arrays : Profile 1,112 differentially expressed genes enriched in heart disease pathways (e.g., integrin signaling) .
  • Validate findings via RT-PCR/Western blot for proteins like BNP, a biomarker of cardiac stress .

Q. How can conflicting data on this compound’s role in postmenopausal women versus premenopausal cohorts be reconciled through experimental design?

Discrepancies arise from estrogen’s regulatory role. In postmenopausal women, hypothalamic Kisspeptin neurons are already hyperactive, leaving no scope for exogenous peptide stimulation . Solutions:

  • Conduct crossover trials with estrogen add-back therapy to restore feedback mechanisms .
  • Compare this compound responses in premenopausal women under hormonal contraceptives vs. natural cycles .
  • Use hybridization histochemistry to quantify Kisspeptin neuron density and KISS1 mRNA expression across cohorts .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers address variability in this compound’s plasma recovery rates across studies?

Low recovery (<50%) is often due to protease degradation. Mitigation strategies:

  • Pre-incubate plasma with commercial protease inhibitor cocktails to stabilize this compound .
  • Validate extraction methods (e.g., SPE vs. ACN precipitation) using spiked plasma controls .
  • Report matrix effect percentages (e.g., ion suppression) in LC-MS/MS workflows to ensure reproducibility .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Mixed-effects models : Account for inter-individual variability in hormone levels (e.g., estradiol, LH) .
  • AUC analysis : Compare gonadotropin responses pre- and post-Kisspeptin-10 administration, normalized to baseline .
  • Pathway enrichment : Use tools like DAVID or GSEA to link transcriptomic data to cardiac/metabolic pathways .

Q. Ethical and Reporting Considerations

Q. How should researchers report this compound’s off-target effects (e.g., cardiac fibrosis) to ensure translational relevance?

  • Include histomorphological data (e.g., TEM images of myocardial fibrosis) and serum biomarkers (e.g., BNP) in results .
  • Discuss clinical implications (e.g., cardiovascular risk assessment) in the context of reproductive therapies .
  • Adhere to journal guidelines for supplementary data (e.g., deposit raw metabolomic datasets in public repositories) .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKWYDZSSQNJI-INXYWQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374675-21-5
Record name Kisspeptin-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kisspeptin-10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.